5-(Prop-1-en-2-yl)nicotinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
5-prop-1-en-2-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c1-7(2)9-3-8(6-11)4-10-5-9/h3-6H,1H2,2H3 |
InChI Key |
DVRXQWGDUXOOJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CN=CC(=C1)C=O |
Origin of Product |
United States |
Contextualization Within Nicotinic Acid Derivative Chemistry
Nicotinic acid, or niacin (vitamin B3), and its derivatives are a cornerstone of medicinal chemistry and organic synthesis. nih.govchemistryjournal.net The inherent biological activity of the nicotinic acid scaffold has spurred extensive research into the synthesis and evaluation of a wide array of its derivatives. mdpi.comresearchgate.net These efforts have led to the discovery of compounds with diverse therapeutic properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. nih.govresearchgate.netnih.gov The derivatization of nicotinic acid often involves modification of the carboxylic acid group or substitution on the pyridine (B92270) ring, leading to a vast chemical space of potential drug candidates and functional molecules. chemistryjournal.net
Role of Isopropenyl Moieties in Molecular Design and Functionalization
The isopropenyl group, a common structural motif in natural products, plays a significant role in molecular design and functionalization. omicsonline.org Its presence can influence the lipophilicity, metabolic stability, and binding affinity of a molecule. omicsonline.org The double bond of the isopropenyl group offers a site for further chemical modification through reactions such as addition, oxidation, or polymerization. In the context of drug design, the incorporation of an isopropenyl group can lead to enhanced biological activity. For example, eremophilane-type sesquiterpenes, which feature an isopropenyl group, have demonstrated a range of pharmacological properties, including antibacterial and anti-inflammatory effects. mdpi.com
Overview of the Research Landscape for Complex Nicotinaldehyde Derivatives
The research landscape for nicotinaldehyde derivatives is vibrant and expanding, with a continuous focus on creating novel compounds with enhanced biological activities and material properties. Current trends involve the synthesis of multifunctional derivatives through the introduction of various substituents onto the pyridine (B92270) ring. These modifications aim to modulate the electronic and steric properties of the molecule to achieve specific biological targets or material characteristics. The synthesis of chalcones from nicotinaldehydes, for instance, has yielded compounds with notable antimicrobial and α-glucosidase inhibitory activities. researchgate.net Furthermore, the development of one-pot, multi-component reactions for the synthesis of complex pyridine derivatives highlights the ongoing effort to create efficient and scalable synthetic routes.
Aims and Scope of Research on 5 Prop 1 En 2 Yl Nicotinaldehyde
Reactivity of the Aldehyde Functionality
The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon susceptible to attack by nucleophiles. This reactivity is central to the synthetic transformations of this compound, enabling carbon-chain extension, functional group interconversion, and the construction of more complex molecular architectures.
Nucleophilic addition is a fundamental reaction class for aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol derivative.
The addition of hydrogen cyanide (HCN) to an aldehyde results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. pressbooks.publibretexts.org This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. pressbooks.pubopenstax.org
For this compound, the reaction proceeds via the attack of the cyanide ion on the carbonyl carbon. The resulting tetrahedral alkoxide intermediate is subsequently protonated by a molecule of HCN or a weak acid to yield 2-hydroxy-2-(5-(prop-1-en-2-yl)pyridin-3-yl)acetonitrile. libretexts.org This transformation is significant as it creates a new carbon-carbon bond and the resulting cyanohydrin is a versatile intermediate. chemistrysteps.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering pathways to α-hydroxy acids and β-amino alcohols, respectively. pressbooks.pubchemistrysteps.com
Table 1: Representative Cyanohydrin Formation
| Reagent | Catalyst | Product |
| Hydrogen Cyanide (HCN) | Sodium Cyanide (NaCN) | 2-hydroxy-2-(5-(prop-1-en-2-yl)pyridin-3-yl)acetonitrile |
| Trimethylsilyl cyanide (TMSCN) | Zinc Iodide (ZnI₂) | 2-((trimethylsilyl)oxy)-2-(5-(prop-1-en-2-yl)pyridin-3-yl)acetonitrile |
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). thermofisher.commychemblog.com This reaction is generally catalyzed by a weak base, such as an amine like piperidine (B6355638) or an ammonium (B1175870) salt. mychemblog.com
In the case of this compound, the electron-withdrawing nature of the pyridine (B92270) ring makes the aldehyde particularly reactive towards nucleophiles. The reaction with an active methylene compound, such as malononitrile (B47326) or diethyl malonate, proceeds via initial nucleophilic addition to the carbonyl, followed by dehydration to yield a new α,β-unsaturated system. mychemblog.combas.bg The use of pyridinecarbaldehydes in Knoevenagel condensations has been shown to be highly efficient, often proceeding readily to give high yields of the E-isomer. bas.bg These products are valuable as intermediates in the synthesis of pharmaceuticals and other fine chemicals. mychemblog.combas.bg
Table 2: Knoevenagel Condensation of this compound
| Active Methylene Compound | Catalyst | Solvent | Expected Product |
| Malononitrile | Piperidine | Ethanol | 2-((5-(prop-1-en-2-yl)pyridin-3-yl)methylene)malononitrile |
| Diethyl malonate | Ammonium Acetate | Toluene | Diethyl 2-((5-(prop-1-en-2-yl)pyridin-3-yl)methylene)malonate |
| Cyanoacetamide | Boric Acid | Ethanol/Water | 2-cyano-3-(5-(prop-1-en-2-yl)pyridin-3-yl)acrylamide |
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for converting aldehydes into alkenes, thereby extending the carbon skeleton. wikipedia.orgmasterorganicchemistry.com
The Wittig reaction employs a phosphorus ylide (a Wittig reagent), which is generated by treating a phosphonium (B103445) salt with a strong base. wikipedia.orgorganic-chemistry.org The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate fragments to yield the desired alkene and a stable phosphine (B1218219) oxide, which drives the reaction forward. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome (Z or E-alkene) depends on the stability of the ylide used. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than a typical Wittig ylide. wikipedia.orgthieme-connect.com A key advantage of the HWE reaction is that it typically affords the (E)-alkene with high selectivity. wikipedia.orgnrochemistry.comorganic-chemistry.org The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine (B44618) oxide from the Wittig reaction. organic-chemistry.org For aromatic aldehydes like this compound, the HWE reaction is highly reliable for producing trans-olefins. wikipedia.org
Table 3: Olefin Extension Reactions
| Reaction | Reagent | Base | Expected Product (Major Isomer) |
| Wittig | Methyltriphenylphosphonium bromide | n-Butyllithium | 3-isopropenyl-5-vinylpyridine (Z/E mixture) |
| Wittig (Stabilized Ylide) | (Triphenylphosphoranylidene)acetonitrile | - | 3-(5-isopropenylpyridin-3-yl)acrylonitrile (E-isomer) |
| HWE | Triethyl phosphonoacetate | Sodium Hydride (NaH) | Ethyl 3-(5-(prop-1-en-2-yl)pyridin-3-yl)acrylate (E-isomer) |
The aldol (B89426) reaction is a fundamental C-C bond-forming reaction that involves the addition of an enolate ion (from an aldehyde or ketone) to another carbonyl compound. masterorganicchemistry.com When this compound is used in a crossed aldol reaction , it can only act as the electrophilic partner because it lacks α-hydrogens and thus cannot form an enolate. youtube.com
This makes it an ideal substrate for reacting with an enolizable ketone, such as acetone (B3395972), in the presence of a base (like sodium hydroxide). The acetone is deprotonated to form its enolate, which then attacks the carbonyl carbon of this compound. The initial product is a β-hydroxy ketone. masterorganicchemistry.comyoutube.com Upon heating, this intermediate readily undergoes dehydration (condensation) to form an α,β-unsaturated ketone, a conjugated system stabilized by the pyridine ring. youtube.comyoutube.com This directed reactivity prevents self-condensation of the aldehyde, leading to a more controlled product distribution. youtube.com
Table 4: Crossed Aldol Condensation with this compound
| Enolizable Partner | Base/Conditions | Product (after dehydration) |
| Acetone | NaOH, H₂O, Heat | 4-(5-(prop-1-en-2-yl)pyridin-3-yl)but-3-en-2-one |
| Acetophenone | NaOH, Ethanol, Heat | 1-phenyl-3-(5-(prop-1-en-2-yl)pyridin-3-yl)prop-2-en-1-one |
| Cyclohexanone | KOH, Methanol, Heat | 2-((5-(prop-1-en-2-yl)pyridin-3-yl)methylene)cyclohexan-1-one |
Aldehydes are readily oxidized to carboxylic acids under mild conditions. organic-chemistry.org The presence of the aldehyde proton makes the functional group susceptible to a variety of oxidizing agents. For this compound, this transformation converts the aldehyde into a carboxylic acid, yielding 5-(prop-1-en-2-yl)nicotinic acid.
A wide range of reagents can accomplish this oxidation. Classic methods include using potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), although the latter is often used to stop the oxidation of a primary alcohol at the aldehyde stage. organic-chemistry.org More modern, greener methodologies employ oxidants like Oxone or catalytic systems with molecular oxygen as the terminal oxidant. organic-chemistry.orgrsc.org For instance, N-hydroxyphthalimide (NHPI) can catalyze the aerobic oxidation of aldehydes to carboxylic acids under mild conditions, avoiding the use of heavy metals. organic-chemistry.org This transformation is a key step in modifying the electronic properties and biological activity of pyridine-based compounds.
Table 5: Oxidation of this compound
| Oxidizing Agent | Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 5-(prop-1-en-2-yl)nicotinic acid |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous Acetonitrile | 5-(prop-1-en-2-yl)nicotinic acid |
| Oxygen (O₂) / N-Hydroxyphthalimide (NHPI) | Acetonitrile, Heat | 5-(prop-1-en-2-yl)nicotinic acid |
Reduction Reactions to Alcohol Derivatives
Formation of Imine and Oxime Derivatives
The aldehyde group readily undergoes condensation reactions with primary amines and hydroxylamine (B1172632) to form imine and oxime derivatives, respectively.
The formation of imines, or Schiff bases, involves the reaction of this compound with a primary amine under acid catalysis. nih.govresearchgate.netwikipedia.orgnih.gov This reversible reaction typically requires careful pH control, with a slightly acidic medium (around pH 5) often providing the optimal rate. wikipedia.org The mechanism proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. nih.govwikipedia.orgnih.gov
Similarly, oximes are synthesized by the condensation of the aldehyde with hydroxylamine. rsc.orgmdpi.com This reaction is a common method for the characterization and derivatization of aldehydes and ketones. rsc.org The resulting oximes can exist as syn and anti geometric isomers. mdpi.com Mechanochemical methods have also been reported for the synthesis of oximes from aldehydes, offering a solvent-free and potentially safer alternative to traditional solution-phase reactions. mdpi.com
Reactions Involving the Isopropenyl Group
The isopropenyl group provides a handle for a variety of addition and transformation reactions, enabling further functionalization of the pyridine ring system.
Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis, Cross-Metathesis)
Olefin metathesis has emerged as a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.orgnih.govnih.gov While specific examples involving this compound are not documented, its isopropenyl group could potentially participate in cross-metathesis reactions with other olefins. This would allow for the introduction of a wide range of substituents at this position. The choice of a suitable ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, would be critical for the success of such a transformation. wikipedia.orgnih.gov The development of air-stable and more active catalysts has broadened the scope of olefin metathesis in organic synthesis. nih.gov
Epoxidation Reactions
The epoxidation of the isopropenyl group would yield an oxirane-containing pyridine derivative. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the electrophilic addition of an oxygen atom across the double bond. The resulting epoxide is a versatile intermediate that can undergo various ring-opening reactions.
Dihydroxylation and Related Vicinal Functionalization
Dihydroxylation of the isopropenyl group would lead to the formation of a vicinal diol. This can be accomplished through several methods, most notably using osmium tetroxide (OsO₄) for syn-dihydroxylation or through a two-step procedure involving epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation. beilstein-journals.orgbeilstein-journals.orgyoutube.com The use of catalytic amounts of OsO₄ in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) is a common and efficient method for syn-diol formation. beilstein-journals.org
Polymerization and Oligomerization Studies (e.g., radical polymerization)
The isopropenyl group of this compound could potentially undergo polymerization or oligomerization reactions. Radical polymerization, initiated by a radical initiator, could lead to the formation of a polymer with a pyridine-containing side chain. The reactivity of the isopropenyl group in such a process would be influenced by steric and electronic factors.
Hydrogenation of the Double Bond
The isopropenyl group's carbon-carbon double bond in this compound is susceptible to hydrogenation. This reaction would convert the prop-1-en-2-yl group into an isopropyl group. The specific conditions for this transformation would depend on the desired selectivity, as the aldehyde and pyridine ring can also be reduced under certain hydrogenation conditions.
For selective hydrogenation of the alkene, milder catalysts and conditions are generally preferred.
Table 1: Predicted Conditions for Selective Hydrogenation of the Isopropenyl Group
| Catalyst | Reagent | Solvent | Pressure | Temperature | Expected Product |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol | 1 atm | Room Temperature | 5-Isopropylnicotinaldehyde |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Hydrogen Gas (H₂) | Benzene/Ethanol | 1 atm | Room Temperature | 5-Isopropylnicotinaldehyde |
This data is illustrative and based on general principles of selective hydrogenation.
More forceful conditions, such as using Raney Nickel or higher pressures and temperatures, could lead to the simultaneous reduction of the aldehyde to a hydroxyl group and potentially the saturation of the pyridine ring. rsc.org The electrocatalytic hydrogenation using specific metal nanoparticles, such as silver on a carbon support, has been shown to be effective for the reduction of similar unsaturated aldehydes under controlled potential, which could be another avenue for selective transformation. rsc.org
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, enabling a variety of chemical transformations.
The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide would significantly alter the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. A study on GPR84 agonists demonstrated the synthesis of a 5-hydroxypyridine N-oxide derivative, highlighting the feasibility of this transformation on substituted pyridines. nih.gov
Table 2: Predicted N-Oxidation Reaction
| Reagent | Solvent | Expected Product |
| m-CPBA | Dichloromethane (CH₂Cl₂) | This compound N-oxide |
This data is illustrative and based on general principles of N-oxidation.
As a basic nitrogen heterocycle, the pyridine nitrogen in this compound can react with alkyl halides to form quaternary ammonium salts. nih.gov This reaction involves the nitrogen atom acting as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The resulting pyridinium salt carries a positive charge on the nitrogen atom. The rate and success of this reaction can be influenced by the steric hindrance around the nitrogen and the nature of the alkyl halide. nih.gov
Table 3: Predicted Quaternization Reaction
| Reagent | Solvent | Expected Product |
| Methyl Iodide (CH₃I) | Acetonitrile | 1-Methyl-5-(prop-1-en-2-yl)-3-formylpyridinium iodide |
| Benzyl Bromide (BnBr) | Acetonitrile | 1-Benzyl-5-(prop-1-en-2-yl)-3-formylpyridinium bromide |
This data is illustrative and based on general principles of quaternization.
Furthermore, reaction with a strong acid would lead to the formation of a pyridinium salt.
The lone pair on the pyridine nitrogen allows it to act as a ligand, coordinating to various metal centers. Organocopper compounds, for instance, are known to interact with pyridine derivatives. thieme-connect.de The formation of such coordination complexes can be a crucial step in metal-catalyzed reactions involving the molecule. The specific nature of the coordination would depend on the metal, its oxidation state, and the other ligands present in its coordination sphere.
Electrophilic Aromatic Substitution on the Pyridine Ring (if applicable)
Direct electrophilic aromatic substitution on a pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orgmasterorganicchemistry.com The nitrogen atom can also be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring. wikipedia.org
However, electrophilic substitution can be facilitated by first converting the pyridine to its N-oxide. wikipedia.org The N-oxide is more reactive towards electrophiles, and the substitution occurs preferentially at the 4-position (para to the nitrogen) and to a lesser extent at the 2-position (ortho to the nitrogen). Subsequent reduction of the N-oxide would yield the substituted pyridine.
For this compound N-oxide, the directing effects of the existing substituents would also play a role. The isopropenyl group is a weak activating group, while the aldehyde is a deactivating group. The substitution pattern would be a result of the combined influence of these groups and the N-oxide functionality.
Nucleophilic Aromatic Substitution on the Pyridine Ring (if applicable)
Pyridine and its derivatives are generally more reactive towards nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2- and 4-positions, as the electronegative nitrogen can stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgnih.gov For this compound, the positions ortho and para to the nitrogen are positions 2, 4, and 6.
The presence of the aldehyde group, an electron-withdrawing group, at position 3 does not directly activate the typical SNAr positions. However, if a good leaving group were present at the 2-, 4-, or 6-position, nucleophilic substitution at that site would be plausible. The Chichibabin reaction, for example, involves the amination of pyridine at the 2-position using sodium amide. wikipedia.org The reactivity in SNAr reactions can also be enhanced in pyridinium salts, where the positive charge on the nitrogen further activates the ring towards nucleophilic attack. rsc.org
Lack of Publicly Available Research Hinders Detailed Analysis of Tandem and Cascade Reactions of this compound
Despite a comprehensive search of scientific literature, detailed research findings, including specific examples and data tables concerning tandem and cascade reactions of the chemical compound this compound, are not publicly available at this time. Tandem and cascade reactions are sophisticated processes in organic synthesis where multiple chemical transformations occur in a single pot, often initiated by a single event. These reactions are of significant interest to chemists as they offer an efficient and atom-economical route to complex molecules.
The unique structure of this compound, which features both a reactive aldehyde group and an isopropenyl (prop-1-en-2-yl) moiety on a pyridine ring, theoretically allows for a variety of tandem and cascade sequences. The aldehyde functionality can participate in a wide range of reactions, including but not limited to, aldol condensations, Wittig reactions, and multicomponent reactions. Simultaneously, the isopropenyl group, an alkene, can undergo reactions such as Michael additions, cycloadditions, or hydrofunctionalizations.
A hypothetical tandem reaction could, for example, involve an initial reaction at the aldehyde, which then triggers an intramolecular cyclization involving the isopropenyl group, leading to the formation of complex fused heterocyclic systems. For instance, a Knoevenagel condensation of the aldehyde with an active methylene compound could be followed by an intramolecular Michael addition of the resulting product onto the isopropenyl group. Another possibility could be a multicomponent reaction where the aldehyde and isopropenyl groups react sequentially with other reagents in a one-pot setup.
However, without published research specifically detailing such transformations for this compound, any discussion of its behavior in tandem and cascade reactions remains speculative. The scientific community has explored tandem reactions on a wide array of related molecules, such as other substituted nicotinaldehydes and various compounds bearing both aldehyde and alkene functionalities. These studies demonstrate the feasibility and utility of such reaction cascades in generating molecular diversity.
The absence of specific literature on this compound means that no concrete data on reaction conditions, catalysts, yields, or the specific products of its tandem and cascade reactions can be presented. Consequently, the creation of detailed research findings and data tables, as requested, is not possible. Further research is required to explore and document the potential of this compound as a substrate in these advanced synthetic methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, NMR provides precise information about the proton and carbon environments, as well as their connectivity.
¹H NMR Analysis for Proton Environments
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine ring, the aldehyde group, and the prop-1-en-2-yl substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The aldehyde proton is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the pyridine ring will show characteristic shifts and coupling patterns. H2 and H6, being ortho to the nitrogen atom, will be the most deshielded among the ring protons. H4 will also be influenced by the adjacent substituents.
The prop-1-en-2-yl group will give rise to two signals for the terminal vinyl protons and a signal for the methyl group. The two geminal protons on the double bond are expected to appear as singlets in the region of δ 5.0-6.0 ppm. The methyl protons will likely appear as a singlet around δ 2.1 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CHO | 9.5 - 10.5 | s |
| H2 | 8.8 - 9.2 | d |
| H4 | 8.0 - 8.4 | dd |
| H6 | 8.6 - 9.0 | d |
| =CH₂ (a) | 5.2 - 5.6 | s |
| =CH₂ (b) | 5.0 - 5.4 | s |
| CH₃ | 2.0 - 2.3 | s |
Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary.
¹³C NMR Analysis for Carbon Framework
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The carbonyl carbon of the aldehyde group is expected to have the largest chemical shift, typically in the range of δ 190-200 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with their specific shifts influenced by the positions of the nitrogen atom and the substituents. The carbons of the prop-1-en-2-yl group will have characteristic shifts, with the quaternary carbon of the double bond appearing more downfield than the terminal methylene carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 190 - 200 |
| C2 | 150 - 155 |
| C3 | 130 - 135 |
| C4 | 135 - 140 |
| C5 | 145 - 150 |
| C6 | 152 - 157 |
| C(CH₃) | 140 - 145 |
| =CH₂ | 115 - 120 |
| CH₃ | 20 - 25 |
Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the pyridine ring (e.g., H4 with H2 and H6).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. youtube.com This is invaluable for assigning the signals of protonated carbons. For instance, it would link the aldehyde proton signal to the aldehyde carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected between the aldehyde proton and C3 of the pyridine ring, and between the methyl protons and C5 and the vinylic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This can be used to determine the preferred conformation of the molecule, for instance, by observing correlations between the aldehyde proton and H4.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretch of the aldehyde group, typically around 1700-1720 cm⁻¹. The C-H stretch of the aldehyde proton usually appears as a pair of weak bands around 2720 and 2820 cm⁻¹. The C=C stretching vibrations of the pyridine ring and the prop-1-en-2-yl group will be observed in the 1400-1600 cm⁻¹ region. The C-N stretching of the pyridine ring will also fall in this region. Out-of-plane C-H bending vibrations for the substituted aromatic ring will be seen in the fingerprint region (below 1000 cm⁻¹).
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aldehyde) | 2700 - 2850 |
| C=O stretch (aldehyde) | 1700 - 1720 |
| C=C stretch (aromatic) | 1400 - 1600 |
| C=C stretch (alkene) | 1640 - 1680 |
| C-N stretch (pyridine) | 1300 - 1400 |
Note: Predicted values are based on characteristic absorption ranges for these functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₉H₉NO), the molecular weight is approximately 147.18 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 147. A prominent fragment would likely be the loss of the aldehyde proton (M-1) at m/z 146, or the entire aldehyde group (M-29) at m/z 118. Fragmentation of the prop-1-en-2-yl group could also occur. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions.
The conjugated system, which includes the pyridine ring, the aldehyde group, and the double bond of the propenyl group, will give rise to strong π → π* transitions, likely in the range of 250-300 nm. The n → π* transition of the aldehyde carbonyl group, which is typically weaker, would be expected at a longer wavelength, possibly above 300 nm. The exact position of the absorption maxima (λ_max) will be sensitive to the solvent polarity.
X-Ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a powerful technique that provides an unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state.
While a crystal structure for this compound is not publicly available, we can examine the crystallographic data of a related 5-substituted thieno[2,3-b]pyridine (B153569) derivative, 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide, to illustrate the type of information that can be obtained. nih.gov In a study of this compound, the asymmetric unit was found to contain four molecules, with their conformations primarily differing in the orientation of the styryl and N-phenylcarboxamido groups. nih.govresearchgate.net The crystal structure is stabilized by various intermolecular interactions, including N—H⋯N, C—H⋯O, and C—H⋯S hydrogen bonds, which create a layered structure. nih.gov
Illustrative Crystallographic Data for a 5-Substituted Pyridine Derivative
| Parameter | Value |
| Compound | 5-acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile |
| Formula | C₁₈H₁₅N₃O₂S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 10.5214 (4) Å, b = 13.2896 (6) Å, c = 13.3680 (6) Å |
| α = 107.331 (3)°, β = 109.298 (2)°, γ = 99.272 (3)° | |
| Volume | 1612.66 (12) ų |
| Z | 4 |
| Data from a study on a related thienopyridine derivative. researchgate.net |
For this compound, a similar X-ray crystallographic analysis would reveal the planarity of the pyridine ring, the orientation of the prop-1-en-2-yl and aldehyde substituents relative to the ring, and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. The experimentally determined percentages of each element are compared with the theoretical values calculated from the proposed molecular formula to verify the compound's purity and composition.
While specific elemental analysis data for this compound is not found in the reviewed literature, the theoretical composition can be calculated based on its molecular formula, C₉H₉NO.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 9 | 108.099 | 73.45% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 6.16% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 9.52% |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.87% |
| Total | 147.177 | 100.00% |
In practice, a synthesized sample of this compound would be subjected to combustion analysis, and the resulting percentages of C, H, and N would be expected to be within ±0.4% of the theoretical values to confirm its empirical formula.
Chiral Analysis (if applicable for derivatives)
The parent molecule, this compound, is achiral as it does not possess a stereocenter and is superimposable on its mirror image. However, derivatives of this compound could be chiral if a stereocenter is introduced during their synthesis. For instance, reduction of the aldehyde group to a secondary alcohol would not create a chiral center, but the reduction of the double bond in the prop-1-en-2-yl group could, depending on the substitution pattern.
Should a chiral derivative be synthesized, chiral analysis would be crucial to separate the enantiomers and determine the enantiomeric excess (ee) of the product. Common methods for chiral analysis include:
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase (CSP) to separate enantiomers. nih.govnih.gov The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.
Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a chiral stationary phase in a capillary column to separate volatile enantiomers.
NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for corresponding protons in a pair of enantiomers, allowing for their distinction and the determination of their ratio by integration.
The choice of method would depend on the specific properties of the chiral derivative, such as its polarity, volatility, and the functional groups present. For example, the chiral resolution of 1,4-dihydropyridine (B1200194) derivatives has been successfully achieved using HPLC with a chiral stationary phase. researchgate.net
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for elucidating the electronic properties of molecules. These methods allow for the detailed analysis of the ground state, molecular orbitals, and electrostatic potential, offering insights into the molecule's stability and reactivity.
Density Functional Theory (DFT) Studies on Ground State Properties
DFT has been employed to determine the optimized geometry and electronic energy of this compound. These calculations are fundamental for understanding the molecule's most stable three-dimensional arrangement. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, the planarity of the pyridine ring and the orientation of the aldehyde and prop-1-en-2-yl substituents are crucial aspects of its structure.
Table 1: Selected Optimized Geometrical Parameters of this compound (Exemplary Data)
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | C=O | 1.21 |
| C-C (aldehyde) | 1.48 | |
| C-C (vinyl) | 1.49 | |
| C=C (vinyl) | 1.34 | |
| Bond Angle | O=C-H | 124.5 |
| C-C-C (vinyl) | 121.0 |
Note: The values presented in this table are illustrative and would be derived from specific DFT calculations (e.g., using B3LYP functional with a 6-311++G(d,p) basis set).
Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Fukui Functions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the HOMO is typically localized over the electron-rich prop-1-en-2-yl group and the pyridine ring, while the LUMO is concentrated on the electron-withdrawing aldehyde group. This distribution suggests that the molecule would be susceptible to electrophilic attack at the vinyl and ring positions and nucleophilic attack at the aldehyde carbon.
Fukui functions can be calculated to provide more detailed, atom-specific reactivity information, identifying the most likely sites for electrophilic, nucleophilic, and radical attack.
Table 2: Frontier Molecular Orbital Energies of this compound (Exemplary Data)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
Note: These values are representative and depend on the level of theory and basis set used in the calculation.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
In the case of this compound, the MEP surface would show a region of high negative potential around the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring. Conversely, a region of positive potential would be located around the hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group.
Conformational Analysis and Energy Landscapes
The presence of rotatable single bonds in this compound, specifically the bond connecting the prop-1-en-2-yl group to the pyridine ring and the bond connecting the aldehyde group, allows for the existence of multiple conformers. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to map out the potential energy surface.
This analysis identifies the most stable conformer(s) (global and local minima) and the energy barriers between them (transition states). The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's behavior in different environments. The planarity between the pyridine ring and the aldehyde group is often a key factor in determining the lowest energy conformation due to conjugation effects.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict various spectroscopic parameters with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.
For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted shifts, when compared with experimental data, can help in the definitive assignment of signals and confirm the molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.
Similarly, theoretical calculations can predict the vibrational frequencies that correspond to the peaks in an Infrared (IR) spectrum. These calculations help in assigning specific vibrational modes (e.g., C=O stretch, C=C stretch, C-H bend) to the observed absorption bands. It is standard practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors in the computational methods.
Table 3: Predicted Spectroscopic Data for this compound (Exemplary Data)
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (C=O) | 192 ppm |
| ¹H NMR | Chemical Shift (CHO) | 9.8 ppm |
| IR | Frequency (C=O stretch) | 1705 cm⁻¹ |
Note: These values are illustrative and would be obtained from specific computational protocols.
Reaction Mechanism Studies and Transition State Analysis
Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its behavior in various reactions, such as oxidation, reduction, or cycloadditions.
By mapping the potential energy surface of a reaction, computational chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state represents the highest energy point along the reaction coordinate and is key to determining the reaction's activation energy and, consequently, its rate.
Theoretical and Computational Investigations of this compound
While specific molecular docking and solvation model studies focused exclusively on this compound are not extensively documented in publicly available literature, theoretical and computational chemistry provides a framework to hypothesize its behavior. This article explores the potential outcomes of such investigations based on the structural features of the molecule and principles from related computational studies on similar compounds.
Applications As a Synthetic Building Block and Precursor in Advanced Chemical Research
Precursor for Complex Heterocyclic Architectures
The pyridine (B92270) ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science. researchgate.net The development of methods for the synthesis of highly substituted and fused pyridine derivatives is therefore of considerable interest. acs.org 5-(Prop-1-en-2-yl)nicotinaldehyde offers a unique starting point for the construction of such complex heterocyclic systems.
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for the synthesis of polycyclic compounds. The aldehyde group of this compound can participate in various condensation and cyclization reactions to build fused ring systems. For instance, reactions with activated methylene (B1212753) compounds, followed by intramolecular cyclization, could lead to the formation of fused pyridopyridines or other related polycyclic aromatic systems. The isopropenyl group can also be involved in pericyclic reactions, such as Diels-Alder reactions, or transition-metal-catalyzed annulations to construct additional rings.
| Reaction Type | Potential Reactant | Potential Product |
| Friedländer Annulation | Ketones with α-methylene group | Substituted Quinolines |
| Knoevenagel Condensation/Cyclization | Active methylene compounds | Fused Pyridines |
| Diels-Alder Reaction | Dienophiles | Polycyclic Systems with a Tetralin Moiety |
The synthesis of fused pyridine derivatives is a significant area of research due to the diverse biological activities exhibited by these compounds. acs.orgnih.gov The functional groups of this compound can be strategically utilized to construct various fused pyridine systems. For example, the aldehyde can be converted to an amino group, which can then undergo condensation reactions with 1,3-dicarbonyl compounds to form pyridopyrimidines. Furthermore, the isopropenyl group could be transformed into other functional groups that can participate in ring-closing reactions. Ruthenium-catalyzed oxidative coupling of heterocyclic amides with alkynes is a known method for creating fused pyridinones. researchgate.net A similar strategy could potentially be applied to derivatives of this compound.
| Fused System | Synthetic Strategy |
| Pyrido[2,3-d]pyrimidines | Conversion of aldehyde to amine, followed by condensation with β-ketoesters. |
| Thieno[2,3-b]pyridines | Reaction with sulfur reagents followed by cyclization. |
| Furo[2,3-b]pyridines | Intramolecular cyclization of an oxygen-containing derivative. |
Scaffold for Ligand Design in Catalysis
Chiral ligands are crucial for the development of asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. unimi.it Pyridine-containing ligands are widely used in transition metal catalysis due to their strong coordination ability. The structure of this compound provides a versatile scaffold for the design of novel chiral ligands.
The aldehyde group of this compound is a key feature for its derivatization into chiral ligands. Condensation of the aldehyde with chiral amines or amino alcohols can readily generate chiral imines or oxazolines, respectively. These chiral pyridine-based ligands can then be used in a variety of asymmetric catalytic reactions. The isopropenyl group can also be modified, for instance, through hydroboration-oxidation to introduce a hydroxyl group, which can then be used for further chiral derivatization.
| Ligand Class | Derivatization Reaction |
| Chiral Imines | Condensation with chiral primary amines. |
| Chiral Oxazolines | Condensation with chiral amino alcohols. |
| Chiral Amino Alcohols | Reduction of the aldehyde and functionalization of the isopropenyl group. |
Pyridine-based ligands are integral to the field of organometallic catalysis, where they can modulate the electronic and steric properties of a metal center, thereby influencing the outcome of a catalytic reaction. Ligands derived from this compound can be designed to coordinate with a variety of transition metals, such as palladium, rhodium, and iridium. The isopropenyl group could potentially participate in hemilabile coordination, where it can reversibly bind to the metal center, a property that can be beneficial in certain catalytic cycles.
The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. unimi.it Ligands derived from this compound, incorporating chiral elements as described in section 6.2.1, could find application in a wide range of enantioselective transformations. For example, chiral pyridine-oxazoline ligands have shown great promise in various asymmetric reactions. The modular nature of the synthesis of ligands from this compound would allow for the fine-tuning of their steric and electronic properties to achieve high enantioselectivity in specific catalytic processes. The enantioselective catalytic transformation of alkenyl pyridines has been reported to access a range of chiral pyridines. unimi.it
No Publicly Indexed Research Found for "this compound" in Advanced Chemical Research Applications
Following a comprehensive search of publicly available scientific literature, no specific research data, scholarly articles, or detailed findings could be located regarding the application of the chemical compound This compound as a synthetic building block and precursor in the advanced chemical research areas outlined in the user's request. The requested topics included its use as an intermediate in polymer chemistry—specifically as a monomer for functionalized polymers, a cross-linking agent in polymer networks, and its integration into block copolymers—and as a building block for supramolecular assemblies, including self-assembly via hydrogen bonding or metal coordination and as a component in metal-organic frameworks (MOFs).
The investigation for information on this particular compound within these specific contexts did not yield any relevant results. This suggests a significant gap in the current body of published scientific research concerning the utilization of this compound for these advanced applications.
While the fields of polymer chemistry and supramolecular chemistry are vast and continually expanding, with numerous compounds being explored for such purposes, it appears that this compound has not been a subject of detailed investigation in these areas, or at least, the findings have not been disseminated in publicly accessible forums.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the specified topics related to this compound as requested, due to the absence of foundational research.
Lack of Publicly Available Research on this compound as a Precursor for Advanced Optical or Electronic Materials
Despite a comprehensive search of scientific literature and patent databases, no specific research findings or data are publicly available regarding the application of the chemical compound This compound as a precursor for advanced materials with optical or electronic properties.
The investigation sought to uncover detailed research on the synthesis and characterization of polymers, metal-organic frameworks (MOFs), or other functional materials derived from this specific compound. However, the search yielded no direct results outlining its use in the development of materials for optoelectronic applications.
While general research exists on the use of related chemical structures, such as vinylpyridines and other substituted nicotinaldehydes, in the creation of functional polymers and materials, there is no explicit mention or study of This compound in this context. Theoretical and computational studies on the predicted properties of similar pyridine-containing polymers were also reviewed, but none specifically modeled the polymer that would be derived from This compound .
Consequently, due to the absence of published research, it is not possible to provide an article with detailed findings or data tables on the role of This compound as a synthetic building block for advanced materials with optical or electronic properties. The field of materials science is vast and ever-evolving, and while this compound may have potential applications, it does not appear to be a subject of current or past published research in this specific area.
Future Research Directions and Unexplored Potential of 5 Prop 1 En 2 Yl Nicotinaldehyde
Development of Novel Synthetic Routes with Enhanced Sustainability
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the creation of sustainable pathways to 5-(prop-1-en-2-yl)nicotinaldehyde, moving away from hazardous reagents and energy-intensive conditions.
Key Research Objectives:
Green Solvents and Catalysts: Investigating the use of water, supercritical fluids, or bio-based solvents to minimize the environmental impact of the synthesis. The exploration of heterogeneous catalysts, which can be easily recovered and recycled, would also be a significant advancement.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby reducing waste. One-pot multicomponent reactions, for example, are known for their high atom economy and could be a promising avenue. acs.org
Renewable Feedstocks: Exploring the possibility of deriving the necessary chemical precursors from renewable biomass sources rather than traditional petrochemical feedstocks.
A recent study on the synthesis of pyridine (B92270) derivatives highlighted a green, microwave-assisted, one-pot, four-component reaction that resulted in excellent yields and short reaction times. acs.org Adopting similar principles for the synthesis of this compound could lead to more sustainable and efficient production methods.
Exploration of Underutilized Reactivity Pathways
The aldehyde and alkene functionalities of this compound offer a multitude of reactive possibilities that remain largely unexplored. A systematic investigation into its reactivity could unveil novel transformations and applications.
Potential Reactive Pathways:
| Functional Group | Potential Reactions | Expected Products |
| Aldehyde | Wittig reaction, Horner-Wadsworth-Emmons olefination, aldol (B89426) condensation, reductive amination | Substituted alkenes, α,β-unsaturated ketones, substituted amines |
| Alkene | Epoxidation, dihydroxylation, ozonolysis, Heck reaction, metathesis | Epoxides, diols, carbonyl compounds, arylated derivatives, new alkenes |
| Pyridine Ring | N-oxidation, electrophilic substitution (under harsh conditions), nucleophilic substitution | Pyridine N-oxides, substituted pyridines |
The pyridine nucleus itself is prone to nucleophilic substitution, typically at the C-2 and C-4 positions. nih.gov The electronic effects of the existing substituents on this compound will play a crucial role in determining the regioselectivity of such reactions.
Integration into Flow Chemistry Methodologies
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and ease of scalability. tcichemicals.comyoutube.com Integrating the synthesis of this compound and its derivatives into flow systems could revolutionize its production.
Advantages of Flow Chemistry:
Enhanced Safety: Smaller reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions. tcichemicals.com
Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. youtube.com
Automation and Scalability: Flow chemistry setups can be readily automated for continuous production, facilitating seamless scaling from laboratory to industrial quantities. tcichemicals.com
Researchers have successfully employed flow chemistry for the multi-step synthesis of various active pharmaceutical ingredients (APIs), demonstrating its versatility and efficiency. acs.org A modular flow system could be designed for the synthesis of this compound, potentially incorporating in-line purification and analysis for a fully automated process. youtube.comacs.org
Application in Photoredox Catalysis and Electrosynthesis
Photoredox catalysis and electrosynthesis have emerged as powerful tools in modern organic synthesis, offering mild and sustainable alternatives to traditional methods. nih.gov These techniques could be instrumental in unlocking new reactivity patterns for this compound.
Potential Applications:
Photoredox Catalysis: Visible-light-mediated photoredox catalysis could be used to generate radical intermediates from this compound, enabling novel C-C and C-heteroatom bond formations. acs.orgnih.gov For instance, the aldehyde group could be a precursor to an acyl radical, which could then participate in various coupling reactions. acs.org
Electrosynthesis: Electrochemical methods provide a reagent-free way to perform redox reactions with high selectivity. chim.it The aldehyde functionality could be electrochemically oxidized to a carboxylic acid or reduced to an alcohol. Furthermore, electrosynthesis can be used to construct heterocyclic rings, suggesting potential for derivatization of the pyridine core. nih.govchim.it
Recent advancements have demonstrated the electrochemical synthesis of various heterocyclic compounds under mild conditions, highlighting the potential of this technique for sustainable chemistry. chim.itrsc.org
Design of Next-Generation Functional Materials Utilizing the Compound's Structure
The unique combination of a pyridine ring, an aldehyde, and an alkene in this compound makes it an attractive building block for the design of advanced functional materials.
Potential Material Applications:
| Material Type | Rationale | Potential Properties |
| Polymers | The alkene group can participate in polymerization reactions. | Conductive polymers, stimuli-responsive materials, advanced coatings. |
| Metal-Organic Frameworks (MOFs) | The pyridine nitrogen and aldehyde oxygen can act as coordination sites for metal ions. | Gas storage and separation, catalysis, sensing. |
| Organic Light-Emitting Diodes (OLEDs) | The conjugated system of the pyridine ring can be extended to create luminescent materials. | Efficient and stable emissive layers in OLED devices. |
The pyridine substructure is a prevalent heterocycle in functional materials. acs.org By strategically modifying the structure of this compound, it is possible to tune the electronic and photophysical properties of the resulting materials for specific applications.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product. nih.gov The aldehyde functionality of this compound makes it an ideal candidate for participation in various MCRs.
Examples of Potential MCRs:
Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.
Passerini Reaction: A three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde to form an α-acyloxy carboxamide.
Hantzsch Dihydropyridine (B1217469) Synthesis: While a classic reaction, modern variations could utilize this compound to create highly substituted and potentially bioactive dihydropyridine derivatives. magritek.com
The use of this compound in MCRs would provide rapid access to libraries of complex molecules with diverse functionalities, which could be screened for various biological activities.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry offers a powerful tool for predicting the outcomes of chemical reactions and for designing novel molecules with desired properties. nih.gov Applying advanced computational modeling to this compound can guide experimental efforts and accelerate the discovery process.
Computational Approaches:
Density Functional Theory (DFT): Can be used to calculate the electronic structure, spectroscopic properties, and reaction mechanisms of this compound and its derivatives. researchgate.net
Molecular Dynamics (MD) Simulations: Can provide insights into the conformational flexibility of the molecule and its interactions with other molecules, such as solvents or biological targets.
Machine Learning (ML): Can be trained on existing chemical data to predict the reactivity of this compound in different reaction conditions and to identify promising synthetic routes.
By combining computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space surrounding this compound and unlock its full potential.
Q & A
Q. Q1. What are the recommended synthetic routes for 5-(Prop-1-en-2-yl)nicotinaldehyde, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves functionalizing the nicotinaldehyde core with a prop-1-en-2-yl group via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. Key steps include:
- Precursor preparation : Use 5-bromonicotinaldehyde as a starting material.
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for coupling with allylboronic acids or Grignard reagents.
- Optimization : Adjust reaction temperature (80–100°C) and solvent polarity (THF/DMF mixtures) to enhance yield. Monitor by TLC or HPLC for intermediate stability .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. Q2. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic analysis :
- NMR : Assign peaks for the aldehyde proton (~10 ppm in ¹H NMR) and conjugated alkene protons (δ 5.5–6.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- IR spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and alkene C=C stretch (~1600 cm⁻¹).
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and validate experimental data .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reactivity data between this compound and its halogenated analogs?
Methodological Answer:
- Comparative kinetic studies : Conduct parallel reactions (e.g., aldol condensations) under identical conditions. Use HPLC-MS to track byproduct formation and quantify reaction rates.
- Steric/electronic analysis : Compare substituent effects via Hammett plots or Fukui indices (DFT calculations). Halogens (e.g., Cl in 5-chloro analogs) may alter electron density at the aldehyde group, affecting nucleophilic attack .
- Controlled experiments : Vary solvent polarity (e.g., DMSO vs. toluene) to isolate solvent effects from inherent reactivity differences .
Q. Q4. What strategies mitigate instability of this compound in aqueous or oxidative environments?
Methodological Answer:
- Stabilization techniques :
- Inert atmosphere : Store and react under nitrogen/argon to prevent oxidation.
- Derivatization : Convert the aldehyde to a stable Schiff base (e.g., with hydrazines) for long-term storage.
- pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to avoid base-catalyzed degradation.
- Degradation analysis : Use LC-MS to identify decomposition products (e.g., carboxylic acids from oxidation) and adjust reaction conditions accordingly .
Q. Q5. How can computational models predict the bioactivity of this compound derivatives?
Methodological Answer:
- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Validate with in vitro assays (e.g., enzyme inhibition).
- QSAR modeling : Correlate substituent electronic parameters (σ, π values) with bioactivity data. Train models using partial least squares (PLS) regression.
- ADMET prediction : Employ tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) .
Experimental Design & Data Analysis
Q. Q6. How to design a robust protocol for detecting trace impurities in this compound?
Methodological Answer:
- Analytical setup :
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm.
- GC-MS : For volatile impurities, employ a DB-5MS column and EI ionization.
- Validation : Establish LOD/LOQ via calibration curves. Spike samples with known impurities (e.g., unreacted precursors) to confirm recovery rates >95% .
Q. Q7. What statistical methods address variability in yield data across synthetic batches?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (catalyst loading, temperature). Use ANOVA to identify significant factors.
- Process control charts : Track yield trends over time (e.g., X-bar charts) to detect outliers.
- Root-cause analysis : Pair LC-MS impurity profiling with reaction parameter logs to isolate contamination sources .
Safety & Handling
Q. Q8. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for all manipulations.
- Spill management : Neutralize aldehyde residues with sodium bisulfite solution. Collect waste in labeled containers for incineration.
- Storage : Keep in amber vials at –20°C under inert gas to prevent polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
